
N-(1,1-dioxothiolan-3-yl)-2-chloro-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxothiolan-3-yl)-2-chloro-N-propylacetamide, or “DCP” for short, is a synthetic compound that has recently been studied for its potential applications in scientific research. DCP is a member of the thiolan family of compounds, which are derivatives of thiolanes and characterized by a sulfur-containing heterocyclic ring. DCP is a versatile compound with a wide range of potential applications in the laboratory, including as a reagent for organic synthesis, a ligand for metal-catalyzed reactions, and a catalyst for enzymatic processes. In We will also discuss the potential future directions of DCP research.
Scientific Research Applications
1. Environmental Impact and Water Treatment
N-(1,1-dioxothiolan-3-yl)-2-chloro-N-propylacetamide may be associated with nitrogenous disinfection by-products (N-DBPs) in water, which have raised concerns due to their genotoxicity and cytotoxicity. These N-DBPs can become more prevalent in water sources impacted by wastewater and algae. Interestingly, the shift from chlorination to chloramination in water treatment, aimed at reducing regulated DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs), can increase certain N-DBPs. Biofiltration before disinfection is notably effective at removing precursors to cyanogen halides, a type of N-DBP, highlighting the complexity of water treatment processes and their impact on N-DBP formation (Bond et al., 2011).
2. Pharmacological and Therapeutic Insights
Pharmacological studies on compounds like this compound shed light on their therapeutic potential. For example, N-acetylcysteine (NAC) has been used in various medical treatments, including as a mucolytic agent and for managing disorders such as bronchitis and HIV/AIDS. The chemical interactions and functions of such compounds at different biological levels are critical in understanding their broad spectrum of biological activities and therapeutic applications (Samuni et al., 2013).
3. Biopolymer Modification for Drug Delivery
Chemical modification of biopolymers can lead to the development of novel biopolymer ethers and esters with specific properties. For instance, the modification of xylan into xylan esters, by reacting with substances like sodium monochloroacetate, results in materials that can form spherical nanoparticles suitable for drug delivery applications. These nanoparticles, due to their small size and narrow particle size distribution, have potential use in targeted drug delivery systems, reflecting the versatility of compounds like this compound in medical applications (Petzold-Welcke et al., 2014).
properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3S/c1-2-4-11(9(12)6-10)8-3-5-15(13,14)7-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMQHOJWRWMEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCS(=O)(=O)C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2571118.png)
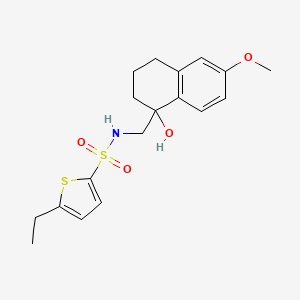
![2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2571121.png)
![Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2571122.png)
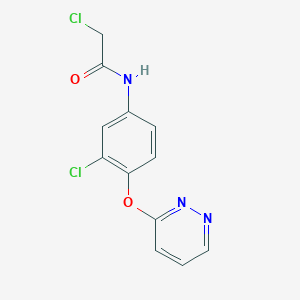
![N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2571124.png)
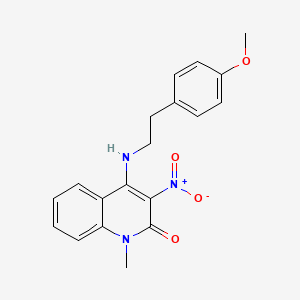
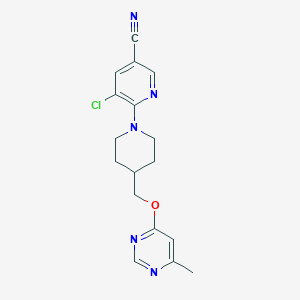
![ethyl (5Z)-6-chloro-5-[[(2-chloro-4-fluorophenyl)methoxyamino]methylidene]-4-(4-chlorophenyl)-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B2571130.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2571134.png)

![5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571137.png)
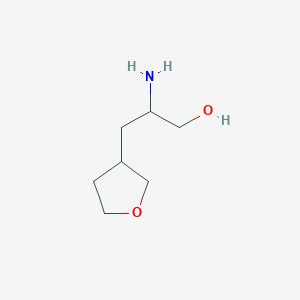
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2571139.png)